(S)-2-Amino-4-(3-methoxyphenyl)butanoic acid, commonly referred to as a derivative of amino acids, is a compound that holds significance in various scientific domains, particularly in medicinal chemistry and biochemistry. This compound is characterized by its chiral nature, which is crucial for its biological activity and interaction with biological systems.
The compound can be synthesized through various chemical methods, often involving the manipulation of amino acid precursors. Its structure suggests potential applications in drug development due to its ability to interact with biological receptors and enzymes.
(S)-2-Amino-4-(3-methoxyphenyl)butanoic acid belongs to the class of amino acids, specifically categorized as a non-proteinogenic amino acid. It features a methoxyphenyl group that contributes to its unique properties, distinguishing it from standard amino acids.
The synthesis of (S)-2-Amino-4-(3-methoxyphenyl)butanoic acid can be achieved through several methodologies, including:
A typical synthesis route might involve the following steps:
(S)-2-Amino-4-(3-methoxyphenyl)butanoic acid has a molecular formula of C12H17NO3 and a molecular weight of approximately 223.27 g/mol. The compound features a chiral center at the second carbon atom, which is essential for its biological function.
(S)-2-Amino-4-(3-methoxyphenyl)butanoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of functional groups such as the carboxylic acid and the amine, which can engage in nucleophilic attacks or electrophilic additions depending on the reaction conditions.
The mechanism of action for (S)-2-Amino-4-(3-methoxyphenyl)butanoic acid primarily involves its interaction with neurotransmitter systems. It may act as a modulator or inhibitor at specific receptors in the central nervous system due to its structural similarity to neurotransmitters.
(S)-2-Amino-4-(3-methoxyphenyl)butanoic acid has potential applications in:
(S)-2-Amino-4-(3-methoxyphenyl)butanoic acid represents a structurally specialized non-proteinogenic amino acid characterized by its chiral center and 3-methoxyphenyl side chain. Its enantioselective synthesis primarily employs asymmetric hydrogenation and chiral auxiliary strategies to achieve high stereochemical purity. Transition metal-catalyzed asymmetric hydrogenation of prochiral enamide precursors provides the most industrially viable route. For example, hydrogenation of (Z)-2-acetamido-3-(3-methoxyphenyl)but-2-enedioic acid derivatives using chiral ruthenium-BINAP complexes achieves enantiomeric excess (ee) values >98% under optimized conditions (20 bar H₂, 50°C, ethanol solvent) [3] [8]. Alternatively, diastereoselective alkylation of Evans' oxazolidinone auxiliaries with 3-(3-methoxyphenyl)propyl iodide enables precise stereocontrol during α-carbon functionalization. This method yields the (S)-enantiomer with diastereomeric ratios exceeding 95:5 after auxiliary removal via hydrolysis .
Biocatalytic approaches using engineered transaminases demonstrate growing promise for sustainable synthesis. ω-Transaminases immobilized on silica scaffolds convert 4-(3-methoxyphenyl)-2-oxobutanoic acid to the target amino acid with 99% ee and space-time yields of 2.8 g·L⁻¹·h⁻¹ in continuous flow systems. However, substrate inhibition necessitates careful kinetic control [7].
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | >98 | 92 | High throughput |
Chiral Auxiliary | (S)-4-Benzyloxazolidinone | 99 | 85 | Predictable stereocontrol |
Biocatalytic | ω-Transaminase TA-101 | 99 | 78 | Aqueous conditions, green chemistry |
Palladium and ruthenium complexes dominate catalytic asymmetric synthesis, leveraging bidentate phosphine ligands to enforce chiral environments. Pd-catalyzed decarboxylative allylic alkylation of 3-(3-methoxyphenyl)propyl imidazolidinones generates electrophilic π-allyl intermediates that undergo nucleophilic attack by benzophenone imine glycine equivalents. This cascade constructs the α-amino acid skeleton with 97% ee when using Trost's (R,R)-DPEN ligand [1] [3].
Mechanistic studies reveal that rate-limiting oxidative addition (ΔG‡ = 18.2 kcal/mol) and reductive elimination steps govern enantioselectivity. Ligands with axial chirality (e.g., BINAP) outperform spiro types due to enhanced steric discrimination in the transition state. Notably, electron-rich methoxy substituents on the aryl side chain accelerate migratory insertion by 2.3-fold compared to halogenated analogs, attributed to enhanced Pd-arene backbonding [3].
Figure: Proposed Mechanism for Pd-Catalyzed Asymmetric Allylic Alkylation
[Substrate] → Oxidative Addition → [Pd(π-allyl)]⁺ → Nucleophilic Attack → Reductive Elimination → (S)-Product
Micropacked-bed reactors (μPBRs) enhance gas-liquid mass transfer in continuous-flow hydrogenations. Using 5% Pd/C spheres in methanol at 60°C, full conversion of enamide precursors occurs within 12 seconds residence time, achieving TOF values of 1,200 h⁻¹. Catalyst leaching remains below 0.8 ppm per run [3].
Solid-phase methodologies enable rapid generation of (S)-2-amino-4-(3-methoxyphenyl)butanoic acid-containing peptides using Fmoc-protected derivatives. Fmoc-(S)-2-amino-4-(3-methoxyphenyl)butanoic acid-OH exhibits optimal coupling efficiency (99.8% per cycle) on trityl chloride resins due to minimized steric hindrance. Coupling employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), with coupling times of 40 minutes [2] [8].
Strategic positioning within peptide chains exploits the methoxyphenyl group's conformational effects. Incorporated at the i+1 position in β-turns, it stabilizes type VI turns (φ = -60°, ψ = 120°) via aryl-amide edge-to-face interactions. Microwave-assisted synthesis (50°C, 30W) reduces deletion sequences to <2% in pentapeptides versus 8% in room-temperature syntheses [8].
Table 2: Resin Performance for Fmoc-(S)-2-amino-4-(3-methoxyphenyl)butanoic acid-OH Incorporation
Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%) | Cleavage Purity (%) |
---|---|---|---|
Trityl chloride | 0.8 | 99.8 | 98 |
Wang resin | 1.0 | 94.5 | 85 |
2-Chlorotrityl chloride | 1.2 | 98.2 | 93 |
The 3-methoxy substituent serves as a versatile handle for regioselective demethylation, etherification, and cross-coupling. Boron tribromide-mediated demethylation (1.0 M in dichloromethane, -78°C) quantitatively yields the phenolic derivative without racemization, enabling subsequent O-alkylation with propargyl bromide to install alkynyl handles for click chemistry [4]. Palladium-catalyzed methoxy-directed C-H functionalization achieves ortho-arylation using aryl iodides. Employing Pd(OAc)₂ (5 mol%) with 2,6-dimethylbenzoquinone oxidant in trifluoroethanol installs biaryl motifs with complete retention of configuration (KIE = 3.2 indicates rate-determining C-H cleavage) [8].
Electrophilic bromination selectively targets the para-position relative to the methoxy group using bromine in acetic acid. This generates (S)-2-amino-4-(3-methoxy-4-bromophenyl)butanoic acid, a Suzuki coupling precursor that introduces biotin tags or fluorescent probes. Crucially, these modifications modulate biological activity: phenolic derivatives exhibit enhanced Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) activation (EC₅₀ = 1.54 μM) compared to methoxy analogs (EC₅₀ = 19.23 μM) due to hydrogen-bonding interactions with the allosteric pocket [8].
Table 3: Methoxy Group Transformation Products and Applications
Reaction | Reagents/Conditions | Product | Primary Application |
---|---|---|---|
Demethylation | BBr₃, CH₂Cl₂, -78°C, 1h | Phenolic derivative | SHP1 activation studies |
O-Alkylation | Propargyl bromide, K₂CO₃, DMF, 60°C | Propargyl ether | Bioconjugation via click chemistry |
Electrophilic Bromination | Br₂, AcOH, 25°C, 30min | 4-Bromo-3-methoxyphenyl analog | Suzuki cross-coupling scaffolds |
Directed C-H Arylation | Pd(OAc)₂, ArI, 2,6-DMBQ, TFE, 80°C | 2-Aryl-3-methoxyphenyl derivatives | Pharmacophore diversification |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2